N-Endo vs. Exo Bromocyclisation Regioselectivity: This Aldoxime Uniquely Delivers a 3-Bromopyrroline N-Oxide
Under standard bromocyclisation conditions (Br₂, NaHCO₃, CH₂Cl₂, 0 °C → rt), 2,2-dimethyl-3-butene aldoxime (the target compound) undergoes formal N-endo cyclisation to afford a 3-bromopyrroline N-oxide, whereas all other γ,δ-unsaturated oximes tested in the same study proceed via the conventional exo-mode to yield bromomethyl-pyrroline N-oxides [1]. The mechanistic divergence is attributed to a change in the cyclising intermediate—from a bromonium ion (exo) to a dibromide intermediate (endo)—a pathway uniquely enabled by the β,γ-alkene geometry of this substrate [1]. This reactivity was subsequently exploited to design a two-step sequence delivering a six-membered nitrone in 73% isolated yield, a transformation not feasible with standard γ,δ-unsaturated oxime substrates [1].
| Evidence Dimension | Bromocyclisation regiochemical outcome (cyclisation mode) |
|---|---|
| Target Compound Data | N-endo cyclisation → 3-bromopyrroline N-oxide (formal product of rare endo cyclisation; converted into six-membered nitrone in 73% yield via alternative sequence) |
| Comparator Or Baseline | γ,δ-Unsaturated oximes (e.g., 2,2-dimethyl-4-pentenal oxime, 3-phenyl-4-pentenal oxime, ribose-derived pentenose oxime) → exo cyclisation → bromomethyl-pyrroline N-oxides (yield range: 23–87% across substrates) |
| Quantified Difference | Qualitative switch in cyclisation mode (endo vs. exo). Six-membered nitrone obtained in 73% yield from target compound; direct comparison yields for other substrates not reported for the same six-membered nitrone product. |
| Conditions | Br₂ (1.05 equiv), NaHCO₃ (3 equiv), CH₂Cl₂, 0 °C → rt, 3 h addition + 1 h stir. Alternative sequence: NBS/DMSO–H₂O bromohydrin formation (71%), then NH₂OH oximation, then NaHCO₃/CH₂Cl₂ reflux (73%). |
Why This Matters
For synthetic chemists procuring an oxime building block with the specific goal of accessing 3-bromopyrroline N-oxides or six-membered cyclic nitrones via N-endo cyclisation, this compound is the only demonstrated substrate; substituting any γ,δ-unsaturated oxime would deliver the wrong regioisomer.
- [1] Gulla, M., Bierer, L., Redcliffe, L., Schmidt, S., & Jäger, V. (2006). Bromocyclization of Unsaturated Oximes. Synthesis of Five-Membered Cyclic Nitrones (Pyrroline N-Oxides). Zeitschrift für Naturforschung B, 61(4), 471–485. DOI: 10.1515/znb-2006-0414. [Scheme 9 and Scheme 10 for endo cyclisation; yield range 23–87% stated in abstract; 73% yield for six-membered nitrone 32.] View Source
